N-benzyl-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)propanamide
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Overview
Description
N-benzyl-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)propanamide is a heterocyclic compound that features a triazoloquinoline moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The triazoloquinoline structure is known for its versatility in binding to various biological targets, making it a valuable scaffold in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazoloquinoline ring . The subsequent steps involve nucleophilic addition and condensation reactions to introduce the benzyl and propanamide groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, solvents, and controlled temperature and pressure conditions. The scalability of the microwave-mediated synthesis method makes it a promising approach for industrial production.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
N-benzyl-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)propanamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound’s ability to bind to various biological targets makes it useful in studying enzyme inhibition, receptor binding, and other biological processes.
Industry: The compound’s chemical properties make it suitable for use in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of N-benzyl-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)propanamide involves its interaction with specific molecular targets. The triazoloquinoline moiety can bind to enzymes, receptors, and other proteins, modulating their activity. This binding can lead to the inhibition of enzyme activity, alteration of receptor signaling, or other biological effects. The exact molecular pathways involved depend on the specific biological target and the context in which the compound is used .
Comparison with Similar Compounds
N-benzyl-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)propanamide can be compared with other triazoloquinoline derivatives:
1,2,4-triazolo[4,3-a]quinoxaline: This compound shares a similar triazoloquinoline core but differs in its substituents and biological activities.
1,2,4-triazolo[4,3-a]pyridine: Another related compound with a different heterocyclic structure, which may exhibit distinct biological properties.
1,2,4-triazolo[4,3-a]quinoxaline derivatives: These compounds have been studied for their potential as A2B receptor antagonists and show promise in anticancer research.
The uniqueness of this compound lies in its specific substituents and the resulting biological activities, which may offer advantages over other similar compounds in certain applications.
Properties
IUPAC Name |
N-benzyl-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4OS/c1-14(19(25)21-13-15-7-3-2-4-8-15)26-20-23-22-18-12-11-16-9-5-6-10-17(16)24(18)20/h2-12,14H,13H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFRWZDHYDFALM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CC=C1)SC2=NN=C3N2C4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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